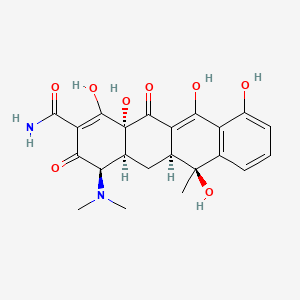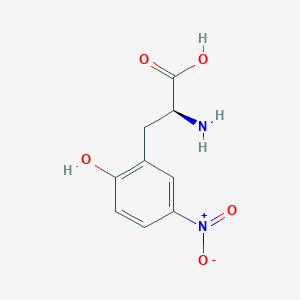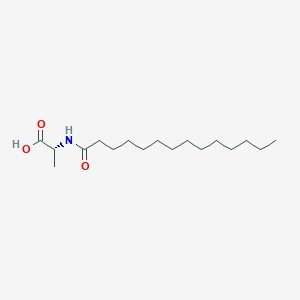
Epitetracycline
Vue d'ensemble
Description
L'épitétracycline est un dérivé de la tétracycline, un antibiotique à large spectre qui inhibe la synthèse protéique bactérienne. Elle fait partie de la famille des tétracyclines, qui comprend d'autres antibiotiques bien connus tels que la doxycycline et la minocycline . L'épitétracycline est connue pour ses propriétés antibactériennes et est utilisée dans diverses applications médicales et scientifiques.
Mécanisme D'action
Epitetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This inhibition of translation leads to the cessation of protein synthesis, ultimately killing the bacteria . The binding is reversible, allowing for controlled use in various applications .
Avantages Et Limitations Des Expériences En Laboratoire
Epitetracycline has several advantages for lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively stable and can be stored for long periods of time. However, it also has several limitations. It can be toxic to some cell types and can interfere with some biochemical assays. It is also susceptible to degradation by light and heat.
Orientations Futures
There are several future directions for the use of epitetracycline in scientific research. One direction is the development of new derivatives of this compound with improved antibacterial activity and reduced toxicity. Another direction is the use of this compound in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have antiviral activity, and future research could explore its potential use in the treatment of viral infections.
Conclusion:
This compound is a tetracycline antibiotic that has been widely used in scientific research. It has several advantages and limitations for lab experiments and has been shown to have various biochemical and physiological effects. Future research could explore its potential use in the treatment of chronic inflammatory diseases and viral infections.
Applications De Recherche Scientifique
Epitetracycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Employed in research on bacterial resistance and protein synthesis inhibition.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Epitetracycline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site . This interaction disrupts the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. This compound also interacts with metal ions such as calcium, magnesium, and iron, forming complexes that influence its antimicrobial activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. In eukaryotic cells, this compound can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in altered cellular metabolism and reduced ATP production. Additionally, this compound has been shown to influence cell signaling pathways and gene expression, potentially leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit, where it interferes with the binding of aminoacyl-tRNA to the ribosome . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. This compound also inhibits the activity of certain enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects . Additionally, this compound can induce changes in gene expression by affecting transcriptional regulators and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light, heat, or acidic conditions . Over time, the degradation products of this compound may exhibit reduced antimicrobial activity or different biological effects. Long-term studies have shown that continuous exposure to this compound can lead to the development of bacterial resistance, necessitating careful monitoring and dosage adjustments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where low doses may not be sufficient to achieve the desired antimicrobial effect, while excessively high doses can lead to severe toxicity . Careful dosage optimization is essential to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound are excreted through the kidneys and bile. This compound can also affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in metabolite levels . These effects can influence the overall metabolic state of the organism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and active transport . This compound interacts with transporters and binding proteins, such as the multidrug resistance protein (MDR) family, which can affect its intracellular localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound primarily localizes to the cytoplasm, where it binds to ribosomes and inhibits protein synthesis . It can also accumulate in mitochondria, affecting mitochondrial protein synthesis and function . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential side effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'épitétracycline peut être synthétisée à partir de la tétracycline par une série de réactions chimiques. Une méthode courante implique l'acidification de la solution mère de cristallisation du sel double d'urée de tétracycline à un pH de 1,0 à 3,0, suivie d'une agitation à 25-40°C. Le filtrat est ensuite refroidi, et de l'ammoniaque est introduite pour contrôler le pH à 4,0-6,0, ce qui conduit à la cristallisation .
Méthodes de production industrielle
La production industrielle d'épitétracycline implique des étapes similaires, mais à plus grande échelle. Le procédé comprend l'acidification, la filtration, le refroidissement et la cristallisation, en veillant à ce que le produit final réponde aux normes de qualité pour une utilisation dans diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
L'épitétracycline subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'épitétracycline peut être oxydée dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'épitétracycline, modifiant ainsi ses propriétés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution. Les conditions varient en fonction de la réaction et du produit souhaités .
Principaux produits formés
Applications de recherche scientifique
L'épitétracycline a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les réactions et mécanismes chimiques.
Biologie : Utilisé dans la recherche sur la résistance bactérienne et l'inhibition de la synthèse protéique.
Médecine : Étudié pour son utilisation potentielle dans le traitement des infections bactériennes et d'autres conditions médicales.
Industrie : Utilisé dans le développement de nouveaux antibiotiques et d'autres produits pharmaceutiques
Mécanisme d'action
L'épitétracycline exerce ses effets en se liant à la sous-unité ribosomale 30S des bactéries, empêchant l'ARNt aminoacylé de se lier au site A du ribosome. Cette inhibition de la traduction conduit à la cessation de la synthèse protéique, tuant finalement les bactéries . La liaison est réversible, ce qui permet une utilisation contrôlée dans diverses applications .
Comparaison Avec Des Composés Similaires
Composés similaires
L'épitétracycline est similaire à d'autres tétracyclines telles que :
- Tétracycline
- Doxycycline
- Minocycline
- Oxytétracycline
- Chlortétracycline
Unicité
L'épitétracycline est unique en raison de sa structure chimique et de ses propriétés spécifiques, qui lui permettent d'être utilisée dans des applications spécialisées. Sa capacité à subir diverses réactions chimiques et à former différents dérivés en fait un composé précieux dans la recherche scientifique et les applications industrielles .
Propriétés
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXMGUDVXFXRIG-PMXORCKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873795 | |
| Record name | Epitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-85-6 | |
| Record name | Epitetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epitetracycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPITETRACYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12GU0X3KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)




![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)



![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)

![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)

